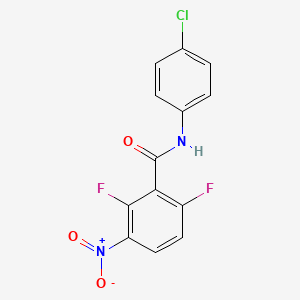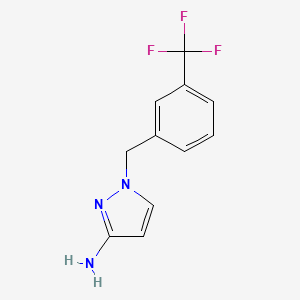
1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound. The trifluoromethyl group (CF3) is a functional group in organofluorines that has the formula -CF3. The benzyl group (C6H5CH2-) is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its high electronegativity and the benzyl group is often involved in free radical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-3-amine and its derivatives are synthesized for studying their biological activities in medicine. The synthesis involves multiple steps, including acetylation, condensation, and reactions with various alcohols or N-nucleophiles, producing a range of compounds for further study (Xu Li-feng, 2011).
Crystallography and Chemical Properties
- The compound is used in the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and other derivatives. Their structures are studied using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, and mass spectroscopy. The geometric parameters of these compounds are evaluated for their potential biological activity against diseases like breast cancer and microbes (A. Titi et al., 2020).
Nonlinear Optical Chromophores
- Formyl derivatives of this compound are synthesized and used as donor blocks in the synthesis of donor–acceptor dyes. These compounds serve as potential chromophores for nonlinear electro-optics. The effect of substituents in the donor and acceptor moieties of these chromophores on their spectral characteristics is a subject of interest (V. Shelkovnikov et al., 2019).
Antimicrobial Activities
- Novel this compound derivatives are synthesized and screened for their antimicrobial activities. The compounds are tested against different bacterial strains, and some show promising activities when compared with standard drugs like Chloramphenicol (M. Idrees et al., 2019).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it could pose a risk of inhalation. If it’s a solid, it could pose a risk of skin or eye contact. Proper handling and storage procedures should be followed to minimize these risks .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-10(15)16-17/h1-6H,7H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNWDVOWQIDLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

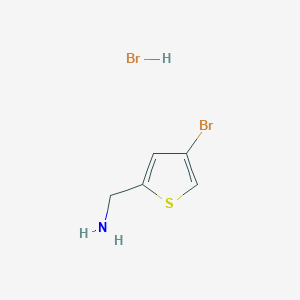

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583701.png)
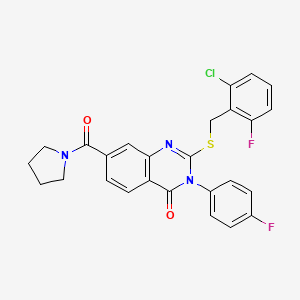

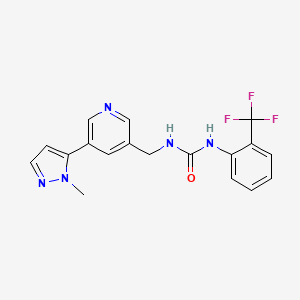
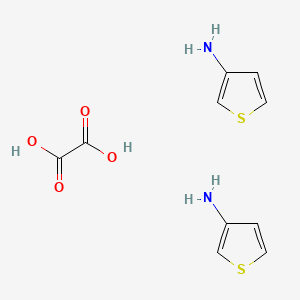
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)
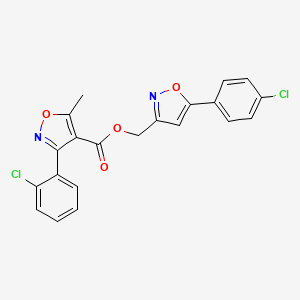
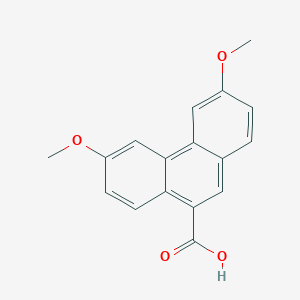
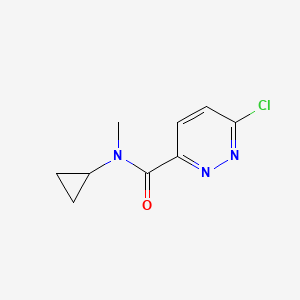
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)
